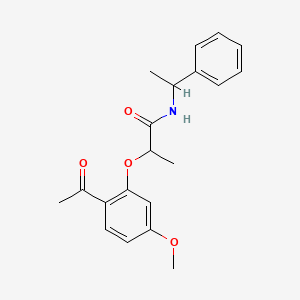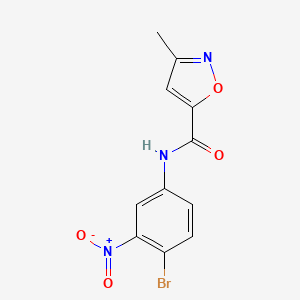
6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide, also known as TMC-207, is a novel drug that has been developed to combat tuberculosis. It is a diarylquinoline compound that has been shown to have potent activity against drug-resistant strains of Mycobacterium tuberculosis.
Wirkmechanismus
6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide targets the bacterial ATP synthase, which is essential for the production of ATP in Mycobacterium tuberculosis. By inhibiting the ATP synthase, 6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide disrupts the energy metabolism of the bacteria, leading to cell death. 6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide has been shown to be highly selective for the bacterial ATP synthase, with minimal activity against human ATP synthase.
Biochemical and Physiological Effects:
6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide has been shown to have minimal toxicity in animal studies, with no significant adverse effects on liver or kidney function. In addition, 6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide has been shown to have a low potential for drug-drug interactions, making it an attractive candidate for combination therapy with other anti-tuberculosis drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide is its potent activity against drug-resistant strains of Mycobacterium tuberculosis. This makes it a valuable tool for studying the mechanisms of drug resistance in the bacteria. However, one limitation of 6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide is its high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research on 6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide. One area of focus is the development of new derivatives of 6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide with improved potency and selectivity. Another area of focus is the use of 6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide in combination therapy with other anti-tuberculosis drugs, with the goal of improving treatment outcomes for drug-resistant tuberculosis. Finally, there is a need for further research on the mechanisms of drug resistance in Mycobacterium tuberculosis, with the goal of developing new strategies for combating the disease.
Synthesemethoden
6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide can be synthesized by a multistep process involving the reaction of 2-cyclopropyl-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline with propargyl bromide, followed by the reaction with 6-chloro-4-iodoquinoline-2-carboxylic acid. The resulting compound is then subjected to a Suzuki-Miyaura cross-coupling reaction with bis(pinacolato)diboron to yield 6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide has been extensively studied for its activity against drug-resistant strains of Mycobacterium tuberculosis. It has been shown to have potent activity against both multidrug-resistant and extensively drug-resistant strains of the bacteria. In addition, 6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide has been shown to have a synergistic effect when used in combination with other anti-tuberculosis drugs, such as isoniazid and rifampin.
Eigenschaften
IUPAC Name |
6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O/c1-3-9-22(10-4-2)19(23)16-12-18(13-5-6-13)21-17-8-7-14(20)11-15(16)17/h1-2,7-8,11-13H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHYFJQLMVUXMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#C)C(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-cyclopropyl-N,N-bis(prop-2-ynyl)quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol](/img/structure/B7682013.png)
![Tert-butyl 2-(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)pyrazolidine-1-carboxylate](/img/structure/B7682018.png)
![4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7682021.png)
![1-[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7682039.png)
![2-[1-[(2,6-Dichlorophenyl)methylsulfonyl]ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7682058.png)

![(1-Ethoxyspiro[3.3]heptan-3-yl) 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7682085.png)
![3-[[1-(3-fluorophenyl)-2-hydroxyethyl]-methylamino]-N-methylpropane-1-sulfonamide](/img/structure/B7682094.png)
![2-(4-ethoxyphenyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7682102.png)

![1-[2-[4-(1H-benzimidazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone](/img/structure/B7682119.png)

![N-[cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]-4-methoxy-2,3-dihydro-1H-inden-1-amine](/img/structure/B7682132.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-(2-phenylethyl)pyrrolidin-3-amine](/img/structure/B7682140.png)